molecular formula C22H14N2 B13706448 1,8-Dihydrocarbazolo[4,3-c]carbazole

1,8-Dihydrocarbazolo[4,3-c]carbazole

Cat. No.: B13706448
M. Wt: 306.4 g/mol
InChI Key: AMAYJANOBZCAHL-UHFFFAOYSA-N
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Description

1,8-Dihydrocarbazolo[4,3-c]carbazole is a fused heterocyclic compound featuring a carbazole core with partial hydrogenation (dihydro structure) and a unique [4,3-c] ring fusion pattern. This arrangement distinguishes it from other carbazole derivatives, as the positions of the fused rings influence electronic properties, planarity, and intermolecular interactions. Carbazoles are widely studied for their aromaticity, photophysical behavior, and biological activities, including anticancer and anti-inflammatory effects .

Properties

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

9,21-diazahexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene

InChI

InChI=1S/C22H14N2/c1-3-7-17-15(5-1)21-13-9-12-20-22(14(13)10-11-19(21)23-17)16-6-2-4-8-18(16)24-20/h1-12,23-24H

InChI Key

AMAYJANOBZCAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC5=C4C6=CC=CC=C6N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydrocarbazolo[4,3-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers . The reaction conditions often include the use of an alkyne spacer to increase the molecular weight of the resulting polymers. The reaction is carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of 1,8-Dihydrocarbazolo[4,3-c]carbazole may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Example Reaction Conditions:

EntryCatalystSolventTemp (°C)OxidantYield (%)
1p-TsOHToluene60DDQ76–93

Functionalization via C–H Activation

Transition metal catalysts enable regioselective C–H functionalization:

  • Ru-Catalyzed C4 Alkylation : Pyrimidine-directed σ-activation at C4 allows alkylation with α-bromoisobutyrate derivatives under RuCl₂(p-cymene)₂ catalysis .

  • Pd-Catalyzed C2 Methylation : Using phenyltrimethylammonium iodide, Pd(II) facilitates direct methylation at C2 (84% yield) .

Key Substitution Patterns:

PositionSubstituentCatalystYield (%)
C2MethylPd(OTf)₂/PPh₃84
C4Alkyl[RuCl₂]72

Benzannulation and Ring Expansion

Benzannulation of nitroindoles with dienophiles (e.g., alkylidene azlactones) generates the carbazole core:

  • Reagents : 3-Nitroindole reacts with 1-trimethylsilyloxy-1,3-butadiene in protic ionic liquids to form 4-hydroxycarbazole derivatives .

  • Mechanism : Deprotonation of the azlactone forms a dienolate, which undergoes vinylogous conjugate addition and intramolecular cyclization .

Oxidative Coupling and Polymerization

1,8-Dihydrocarbazolo[4,3-c]carbazole derivatives serve as monomers in conjugated polymers:

  • Polymer Synthesis : Suzuki polycondensation with bis-boronic ester comonomers yields alternating copolymers with tunable HOMO/LUMO levels .

  • Electrochemical Properties : Oxidation potentials range from +0.5–0.7 V vs. Fc/Fc⁺, confirming p-type semiconductor behavior .

Biological Derivatization

Antimicrobial and antiviral derivatives are synthesized via:

  • N-Alkylation : 9-(Bromoalkyl)-carbazoles with methylenic spacers show cytotoxic effects against ovarian cancer cells (IC₅₀ = 1–10 μM) .

  • Pyrano-Carbazoles : Substitution at C3/C6 with electron-withdrawing groups enhances activity against P. aeruginosa (MIC = 0.9 μg/mL) .

Comparative Reactivity

The regioselectivity of functionalization depends on directing groups:

Directing GroupPosition FunctionalizedCatalyst
8-AminoquinolineC2/C4Pd/Ni
PyrimidineC4Ru

Challenges and Limitations

  • Diastereoselectivity : Diels–Alder reactions produce mixtures requiring chromatographic separation .

  • Oxidative Sensitivity : DDQ-mediated dehydrogenation risks overoxidation, necessitating precise stoichiometry .

Mechanism of Action

The mechanism of action of 1,8-Dihydrocarbazolo[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Indolocarbazole Isomers

Indolocarbazoles are structurally related to carbazoles but incorporate indole moieties. identifies five subclasses of indolocarbazoles, differing in ring fusion positions (e.g., indolo[2,3-a]carbazole vs. indolo[4,3-c]carbazole). Key distinctions include:

Compound Ring Fusion Position Aromaticity Notable Substituents Biological Relevance
1,8-Dihydrocarbazolo[4,3-c]carbazole [4,3-c] Partially hydrogenated None specified Potential therapeutic roles
Indolo[2,3-a]carbazole [2,3-a] Fully aromatic Sugar moieties (e.g., rebeccamycin) Antitumor, kinase inhibition
Indolo[3,2-b]carbazole [3,2-b] Fully aromatic Imide groups (e.g., staurosporine) Protein kinase inhibition

Rebeccamycin and staurosporine derivatives often include glycosyl or imide groups, which enhance cytotoxicity and target specificity—features absent in the unsubstituted 1,8-dihydrocarbazolo[4,3-c]carbazole .

Biological Activity

1,8-Dihydrocarbazolo[4,3-c]carbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

Recent studies have demonstrated that various carbazole derivatives exhibit significant antimicrobial properties. For instance, 1,8-dihydrocarbazolo[4,3-c]carbazole and its derivatives were evaluated against a range of pathogens.

  • Antibacterial Efficacy : A study reported that certain carbazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For example, compound 38b exhibited a minimum inhibitory concentration (MIC) of 0.49 μg/mL against Aspergillus niger, outperforming the standard drug amphotericin B (MIC = 0.98 μg/mL) .
  • Antifungal Activity : The same derivatives were tested against fungal strains such as Candida albicans and A. niger, with promising results indicating their potential as antifungal agents .

Table 1: Antimicrobial Activity of Carbazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Comparison Standard
38bA. niger0.49Amphotericin B (0.98)
17aS. aureus50Ciprofloxacin
14bE. coliNot specified-

2. Anticancer Activity

The anticancer potential of 1,8-dihydrocarbazolo[4,3-c]carbazole has been investigated through various in vitro studies.

  • Cell Line Studies : Compounds derived from this scaffold were tested against several cancer cell lines including gastric adenocarcinoma (7901) and human melanoma (A875). Notably, compound 14a demonstrated an IC50 value of 11.8 ± 1.26 μM against the 7901 cell line, indicating strong cytotoxic activity .
  • Selectivity and Toxicity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies. For instance, compounds 7b , 11a , and 14a showed less toxicity towards normal cells compared to cancer cells .

Table 2: Anticancer Activity of Carbazole Derivatives

CompoundCancer Cell LineIC50 (μM)Normal Cell Toxicity
14a790111.8 ± 1.26Low
11aA8759.77 ± 8.32Moderate
7bVarious>70% InhibitionMinimal

3. Neuroprotective Activity

Neuroprotective properties have also been attributed to certain carbazole derivatives.

  • Mechanism of Action : Research indicates that some compounds can inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's. One derivative showed an IC50 value of 0.073 µM for butyrylcholinesterase (BChE), suggesting it may be a lead candidate for further development in neuroprotection .
  • In Vivo Studies : Additional studies have shown that these compounds can also inhibit amyloid-beta peptide aggregation at varying concentrations, further supporting their potential in treating neurodegenerative disorders .

Table 3: Neuroprotective Activity of Carbazole Derivatives

CompoundTarget EnzymeIC50 (µM)Effect on Aβ Aggregation
Compound 3BChE0.073Inhibitory
VariousAChENot specifiedYes

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